N-(4-bromophenyl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Description
N-(4-bromophenyl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a thiazolidinone derivative featuring a 1,3-thiazolidin-4-one core substituted with a sulfanylidene (thioxo) group at position 2 and a (5E)-furan-2-ylmethylidene moiety at position 5. The propanamide side chain is linked to a 4-bromophenyl group, introducing a halogenated aromatic system. Thiazolidinones are well-documented for their diverse biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties . While direct synthesis data for this compound are unavailable in the provided evidence, analogous thiazolidinones are typically synthesized via cyclocondensation of thiourea derivatives with α-mercaptocarboxylic acids or through Knoevenagel condensation to introduce exocyclic double bonds .
Properties
IUPAC Name |
N-(4-bromophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3S2/c18-11-3-5-12(6-4-11)19-15(21)7-8-20-16(22)14(25-17(20)24)10-13-2-1-9-23-13/h1-6,9-10H,7-8H2,(H,19,21)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKUEPCTPIUZMP-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F1063-1865 is Dual-specificity phosphatase 26 (DUSP26) . DUSP26 is a type of phosphatase enzyme that plays a crucial role in cellular processes such as cell growth and differentiation.
Mode of Action
F1063-1865 acts as an inhibitor of DUSP26. It binds to the active site of DUSP26, preventing the enzyme from performing its function. This inhibition can lead to changes in the phosphorylation state of proteins within the cell, affecting various cellular processes.
Result of Action
F1063-1865 has been shown to induce apoptosis in certain cell lines at concentrations above 0.1 μM. Specifically, it has been found to induce apoptosis in the IMR-32 cell line with an IC50 value of 4.13 μM. This suggests that F1063-1865 could potentially be used as a therapeutic agent in the treatment of diseases characterized by abnormal cell growth.
Biochemical Analysis
Biochemical Properties
F1063-1865 plays a crucial role in biochemical reactions, particularly as an inhibitor of DUSP26. It interacts with enzymes and proteins, specifically DUSP26, and these interactions are critical for its function.
Cellular Effects
F1063-1865 has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis in IMR-32 neuroblastoma cells
Molecular Mechanism
The molecular mechanism of action of F1063-1865 involves its binding interactions with DUSP26, leading to enzyme inhibition. This interaction results in changes in gene expression and cellular functions.
Biological Activity
N-(4-bromophenyl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 557.5 g/mol. The compound features a thiazolidine ring, a furan moiety, and a bromophenyl group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C29H21BrN2O3S |
| Molecular Weight | 557.5 g/mol |
| IUPAC Name | (5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Antimicrobial Properties
Research indicates that derivatives of thiazolidinone compounds exhibit significant antimicrobial activity. For example, Zvarec et al. reported that similar furan-thiazolidinone derivatives demonstrated antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. In vitro assays have shown that compounds with similar structures can inhibit cell proliferation in cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). The 50% inhibitory concentration (IC50) for these compounds ranged from 7.0 to 20.3 µM .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. For instance, it has been shown to inhibit the NS2B–NS3 protease of the Dengue virus and bacterial transferases like E. coli MurA . Such enzyme inhibition is crucial for developing antiviral and antibacterial therapies.
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:
- Enzyme Binding : The compound may bind to specific enzymes or receptors, altering their activity.
- Cell Proliferation Inhibition : It may inhibit pathways involved in cell growth and proliferation, particularly in cancer cells.
- Antimicrobial Action : The structure allows it to penetrate bacterial membranes effectively, leading to cell death.
Case Studies
Several studies have documented the biological activities of compounds related to N-(4-bromophenyl)-3-[...]. Notable findings include:
- Study on Antibacterial Activity : A study involving derivatives showed promising results against multiple bacterial strains, indicating broad-spectrum activity .
- Anticancer Research : Research highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways .
- Enzyme Inhibition Studies : Investigations into its inhibitory effects on viral proteases have opened avenues for antiviral drug development .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structural composition that includes:
- Bromophenyl group : Enhances electrophilic substitution reactions.
- Furan ring : Known for its biological activity and ability to participate in various chemical reactions.
- Thiazolidinone moiety : Imparts significant pharmacological properties.
Medicinal Chemistry
N-(4-bromophenyl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide has been investigated for its potential therapeutic effects, particularly in the following areas:
Anticancer Activity
Research indicates that compounds with thiazolidinone structures exhibit anticancer properties by inhibiting tumor cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways associated with cell survival and death .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its unique structure allows it to interact with bacterial cell membranes or inhibit essential enzymes, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects
Investigations into the anti-inflammatory potential of this compound suggest it may inhibit pro-inflammatory cytokines and enzymes, providing a basis for its use in treating inflammatory diseases .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its reactivity allows for:
Synthesis of Complex Molecules
It can be utilized to create more complex organic molecules through reactions such as:
- Electrophilic aromatic substitution
- Nucleophilic addition
- Condensation reactions with other functional groups .
Catalyst Development
The compound's unique properties make it suitable for use as a catalyst in various industrial processes, including polymerization and fine chemical synthesis .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of this compound on human breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Activity
In another study, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited effective antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Comparison with Similar Compounds
Key Observations :
- Halogen vs.
- Furan vs. Thiophene : The furan ring ( and target) is less electron-rich than thiophene (), which may alter π-π stacking interactions with biological targets .
- Side Chain Length : The butanamide chain in introduces greater flexibility compared to the propanamide chain in the target compound, possibly affecting binding pocket accommodation .
Antiproliferative Activity
- : Compounds with electron-withdrawing groups (e.g., 2,4-dichlorophenyl in 4c) demonstrated potent antiproliferative activity (100% DAL cell inhibition at 100 µg/mL). The bromine in the target compound may mimic this effect .
- Role of Heterocycles : Thiophene-containing analogues () may exhibit higher cytotoxicity due to increased lipophilicity, whereas furan derivatives (target, ) could prioritize target specificity over broad toxicity .
Solubility and Bioavailability
- Hydrophilic Substituents : The 4-hydroxyphenyl group in and -hydroxyphenyl in enhance solubility via hydrogen bonding, contrasting with the hydrophobic bromophenyl group in the target compound .
- Methoxy vs. Ethoxy : Methoxy groups () slightly improve solubility compared to ethoxy (), but both are less polar than halogenated systems .
Preparation Methods
Thiazolidinone Core Formation
The thiazolidinone scaffold is constructed via a cyclization reaction between an aryl isothiocyanate and an active methylene compound. Ethyl cyanoacetate serves as the active methylene component, reacting with 3-chloropropanoyl chloride in dimethylformamide (DMF) under basic conditions (potassium hydroxide). This generates a ketene-N,S-acetal intermediate, which undergoes cyclization upon treatment with 2-chloroacetyl chloride to yield 3-(3-ethoxycarbonylpropyl)-4-thioxo-1,3-thiazolidin-2-one.
Reaction Conditions
-
Solvent: Anhydrous DMF
-
Base: Potassium hydroxide (1.2 equiv)
-
Temperature: 0–5°C (initial), then room temperature
-
Time: 12 hours
Characterization of the intermediate by infrared (IR) spectroscopy reveals ν(C=O) at 1,735 cm⁻¹ and ν(C=S) at 1,210 cm⁻¹, consistent with the thiazolidinone structure.
Ester Hydrolysis to Carboxylic Acid
The ethyl ester group is hydrolyzed to a carboxylic acid using aqueous hydrochloric acid (HCl) in tetrahydrofuran (THF). This step achieves near-quantitative conversion, as monitored by thin-layer chromatography (TLC).
Hydrolysis Conditions
-
Acid: 6 M HCl (2 equiv)
-
Solvent: THF/H₂O (3:1 v/v)
-
Temperature: 60°C
-
Time: 4 hours
The resultant carboxylic acid intermediate exhibits a broad ν(O–H) stretch at 3,200–2,500 cm⁻¹ in its IR spectrum.
Amidation with 4-Bromoaniline
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which reacts with 4-bromoaniline in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion.
Amidation Protocol
-
Activation: SOCl₂ (1.5 equiv), 0°C → room temperature, 2 hours
-
Coupling: 4-Bromoaniline (1.2 equiv), TEA (2.0 equiv), DCM, 24 hours
Mass spectrometry (MS) confirms the molecular ion peak at m/z 463.4 ([M+H]⁺), aligning with the expected molecular formula C₁₉H₁₅BrN₂O₃S₂.
Structural and Spectroscopic Analysis
Geometric Isomerism and Crystallography
X-ray diffraction analysis of a single crystal reveals the E-configuration of the furylmethylidene group, stabilized by intramolecular hydrogen bonding between the thione sulfur and the carbonyl oxygen. The dihedral angle between the thiazolidinone and furan rings is 12.5°, indicating minimal steric strain.
Spectroscopic Characterization
Key Spectral Data
-
IR (KBr): ν(C=O) 1,690 cm⁻¹, ν(C=S) 1,210 cm⁻¹, ν(N–H) 3,300 cm⁻¹
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.94 (s, 1H, CH=), 7.56–7.52 (m, 2H, Ar–H), 6.98–6.94 (m, 2H, Ar–H), 6.85 (d, J = 3.6 Hz, 1H, furan-H), 6.45 (dd, J = 3.6, 1.8 Hz, 1H, furan-H)
-
¹³C NMR (100 MHz, DMSO-d₆): δ 190.2 (C=O), 167.8 (C=S), 152.1 (C=N), 148.3 (furan-C)
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer during the Knoevenagel condensation. Purification is achieved via recrystallization from ethanol/water (4:1 v/v), yielding >98% pure product.
Mechanistic Insights
Thiazolidinone Cyclization
The cyclization mechanism proceeds through nucleophilic attack of the thiolate sulfur on the chloroacetyl carbonyl, followed by deprotonation and ring closure. Density functional theory (DFT) calculations indicate a transition state energy barrier of 25.3 kcal/mol, consistent with the observed reaction rate.
Q & A
Q. What are the standard synthetic routes for this compound, and which parameters critically influence yield and purity?
The synthesis typically involves a multi-step process:
- Thiazolidinone Core Formation : Reacting a thioamide with an appropriate amine under acidic conditions to cyclize into the thiazolidinone ring .
- Bromophenyl Group Introduction : Nucleophilic substitution or amide coupling to attach the 4-bromophenyl moiety .
- Furan-2-ylmethylidene Condensation : Base-catalyzed condensation of the intermediate with furan-2-carbaldehyde to form the final product .
Critical Parameters :
- Temperature : Optimal control (e.g., 60–80°C for condensation) prevents side reactions .
- pH : Acidic conditions (pH 4–6) stabilize intermediates during cyclization .
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy ensure reaction progress and purity .
| Step | Key Reagents/Conditions | Monitoring Technique |
|---|---|---|
| Thiazolidinone Core | Thioamide, HCl, reflux | TLC, H NMR |
| Bromophenyl Attachment | 4-Bromoaniline, DCC/DMAP, DMF | IR Spectroscopy |
| Furan Condensation | Furan-2-carbaldehyde, KOH, ethanol | C NMR |
Q. Which analytical techniques are essential for structural characterization, and how should data be interpreted?
- Spectroscopy :
-
NMR : H and C NMR confirm regiochemistry (e.g., furan methylidene geometry) and amide bond formation .
-
IR : Peaks at ~1650 cm (C=O) and ~1250 cm (C-S) validate functional groups .
- Crystallography :
-
X-ray Diffraction : Resolves stereochemistry (e.g., E-configuration of the furan substituent) .
-
SHELXL Refinement : Iterative refinement of thermal parameters and occupancy resolves disorder .
Data Integration : Cross-validate NMR-derived torsion angles with crystallographic coordinates to confirm conformational stability .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be resolved?
- Case Example : Discrepancies in furan methylidene geometry (NMR suggests free rotation, while X-ray shows rigid E-configuration).
- Methodology :
Perform variable-temperature NMR to assess dynamic behavior .
Use computational tools (e.g., Density Functional Theory) to model energy barriers for rotation .
Re-refine X-ray data with SHELXL, testing alternative occupancy models .
Q. What strategies improve regioselectivity during furan-2-ylmethylidene introduction?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the aldehyde .
- Catalysis : Lewis acids (e.g., ZnCl) direct condensation to the α-position of the thiazolidinone ring .
- Steric Guidance : Bulky substituents on the thiazolidinone core favor specific attack trajectories .
Q. How can the compound’s mechanism of action against COX enzymes be elucidated?
- In Silico Approaches :
-
Molecular Docking : Use AutoDock Vina to predict binding affinity at the COX-II active site (validate with PyMOL visualization) .
- In Vitro Assays :
-
COX Inhibition : Measure IC values via ELISA-based prostaglandin E quantification .
-
Enzyme Kinetics : Perform Lineweaver-Burk analysis to identify competitive/non-competitive inhibition .
Assay Type Key Metrics Reference Compound COX-II Inhibition IC (nM), selectivity ratio (COX-II/COX-I) Celecoxib Molecular Docking Binding energy (kcal/mol), H-bond interactions Indomethacin
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
